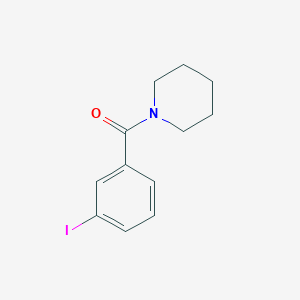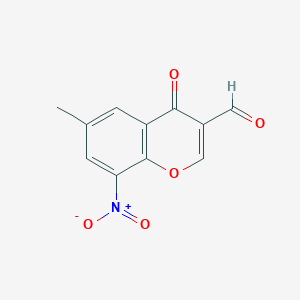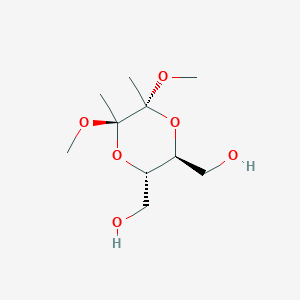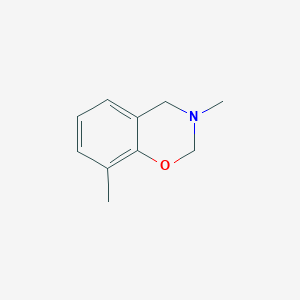
Piperidine, 1-(3-iodobenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(3-iodobenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of heterocyclic organic compounds and is used as a precursor in the synthesis of other important compounds.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(3-iodobenzoyl)- has been used in various scientific research applications. One of the most significant applications is in the synthesis of other important compounds such as 1-(3-iodobenzoyl)piperidine-4-carboxylic acid, which has been reported to have potential anti-cancer activity. Piperidine, 1-(3-iodobenzoyl)- has also been used in the synthesis of other important compounds such as 4-(3-iodobenzoyl)piperidine, which has been reported to have potential anti-inflammatory activity.
Wirkmechanismus
The mechanism of action of piperidine, 1-(3-iodobenzoyl)- is not fully understood. However, it has been reported to interact with certain receptors in the body, which may be responsible for its potential biological activity. Further research is needed to fully understand the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
Piperidine, 1-(3-iodobenzoyl)- has been reported to have potential biological activity in various biochemical and physiological processes. For example, it has been reported to have potential anti-cancer activity by inhibiting the growth of cancer cells. It has also been reported to have potential anti-inflammatory activity by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Piperidine, 1-(3-iodobenzoyl)- has several advantages for lab experiments. It is relatively easy to synthesize, and it is commercially available. It has also been reported to have potential biological activity, which makes it a useful tool for studying various biochemical and physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on piperidine, 1-(3-iodobenzoyl)-. One direction is to further investigate its mechanism of action to fully understand how it interacts with receptors in the body. Another direction is to explore its potential applications in various fields such as medicine and agriculture. Additionally, further research is needed to evaluate its safety and toxicity profile to determine its potential for use in humans.
Synthesemethoden
The synthesis of piperidine, 1-(3-iodobenzoyl)- requires a series of steps. The first step involves the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride. The second step involves the reaction of 3-iodobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form piperidine, 1-(3-iodobenzoyl)-. This synthesis method has been reported in several scientific papers and has been used to produce this compound in large quantities.
Eigenschaften
CAS-Nummer |
121114-31-6 |
|---|---|
Produktname |
Piperidine, 1-(3-iodobenzoyl)- |
Molekularformel |
C12H14INO |
Molekulargewicht |
315.15 g/mol |
IUPAC-Name |
(3-iodophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H14INO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
InChI-Schlüssel |
VZBNRYSPDWCBGH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)












